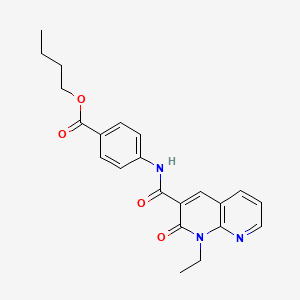

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, gemifloxacin, has reached the drug market for the treatment of bacterial infections .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The specific structure of “Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

1,8-Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Applications De Recherche Scientifique

a. Anti-Inflammatory and Analgesic Properties

- Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds could potentially serve as novel drug candidates for pain management and inflammation control .

b. Building Blocks for Organic Synthesis

- Piperazine and its derivatives, including Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate , serve as useful building blocks in organic synthesis. They participate in the construction of various organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

c. Metal Complexes

- 1,5-Naphthyridines can form stable metal complexes. These complexes find applications in catalysis, materials science, and coordination chemistry. The ligand properties of Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate derivatives contribute to their ability to coordinate with transition metals .

d. Other Potential Applications

Mécanisme D'action

Target of action

Similarly, 1,5-naphthyridine derivatives have shown a variety of biological activities .

Mode of action

Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical pathways

Indole derivatives have been found to possess various biological activities, suggesting they may affect a variety of biochemical pathways .

Result of action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is a current area of interest . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and potential applications is likely .

Propriétés

IUPAC Name |

butyl 4-[(1-ethyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-5-13-29-22(28)15-8-10-17(11-9-15)24-20(26)18-14-16-7-6-12-23-19(16)25(4-2)21(18)27/h6-12,14H,3-5,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAMYCDWKZXPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2586276.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)